Glycine, N-2-pyrimidinyl-, methyl ester
Overview
Description
Glycine, N-2-pyrimidinyl-, methyl ester is a chemical compound with the molecular formula C7H9N3O2. It is also known as methyl pyrimidin-2-ylglycinate. This compound is characterized by the presence of a glycine moiety linked to a pyrimidine ring through a methyl ester group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Glycine, N-2-pyrimidinyl-, methyl ester typically involves the esterification of glycine with pyrimidine-2-carboxylic acid. The reaction is carried out in the presence of a suitable catalyst, such as sulfuric acid or hydrochloric acid, under reflux conditions. The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases production efficiency.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions in the presence of oxidizing agents such as potassium permanganate or hydrogen peroxide. These reactions typically result in the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions often lead to the formation of amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrimidine ring can be substituted with various nucleophiles such as halides, amines, or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halides, amines, thiols, polar aprotic solvents.
Major Products Formed:
Oxidation: Carboxylic acids, oxidized derivatives.
Reduction: Amines, alcohols.
Substitution: Substituted pyrimidine derivatives.
Scientific Research Applications
Glycine, N-2-pyrimidinyl-, methyl ester is used in various scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions. Its ability to mimic natural substrates makes it a valuable tool in biochemical research.
Medicine: this compound is investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities. It is also used in drug development as a precursor for the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of agrochemicals, dyes, and other specialty chemicals. Its versatility makes it a valuable intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of Glycine, N-2-pyrimidinyl-, methyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrimidine ring can form hydrogen bonds and other interactions with active sites of enzymes, leading to inhibition or activation of enzymatic activity. The glycine moiety can also interact with amino acid residues in proteins, affecting their structure and function. These interactions can modulate various biochemical pathways, resulting in the compound’s observed effects.
Comparison with Similar Compounds
Glycine methyl ester: This compound is similar in structure but lacks the pyrimidine ring. It is used in peptide synthesis and as a reagent in organic chemistry.
Pyrimidine-2-carboxylic acid: This compound contains the pyrimidine ring but lacks the glycine moiety. It is used in the synthesis of pharmaceuticals and agrochemicals.
Uniqueness: Glycine, N-2-pyrimidinyl-, methyl ester is unique due to the combination of the glycine moiety and the pyrimidine ring. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile compound in scientific research. Its ability to interact with both proteins and nucleic acids sets it apart from other similar compounds, providing unique opportunities for its application in various fields.
Properties
IUPAC Name |
methyl 2-(pyrimidin-2-ylamino)acetate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O2/c1-12-6(11)5-10-7-8-3-2-4-9-7/h2-4H,5H2,1H3,(H,8,9,10) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXOZQKREESQWKB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CNC1=NC=CC=N1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701293580 | |
Record name | N-2-Pyrimidinylglycine methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701293580 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1042503-63-8 | |
Record name | N-2-Pyrimidinylglycine methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1042503-63-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-2-Pyrimidinylglycine methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701293580 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.